molecular formula C15H15BrN2O4S B11802977 5-(Boc-amino)-2-(5-bromophenyl)thiazole-4-carboxylic acid

5-(Boc-amino)-2-(5-bromophenyl)thiazole-4-carboxylic acid

Cat. No.: B11802977
M. Wt: 399.3 g/mol
InChI Key: HPVAJCDZNWYAHK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a bromophenyl-substituted thiourea and an α-haloketone under acidic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the carboxylic acid group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Deprotected Amine: The free amine form of the compound.

    Oxidized and Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromophenyl group can participate in hydrophobic interactions, while the carboxylic acid and amino groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
  • 2-(3-Fluorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
  • 2-(3-Methylphenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid

Uniqueness

2-(3-Bromophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid is unique due to the presence of the bromophenyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs with different substituents. The bromine atom can influence the compound’s electronic properties, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C15H15BrN2O4S

Molecular Weight

399.3 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C15H15BrN2O4S/c1-15(2,3)22-14(21)18-12-10(13(19)20)17-11(23-12)8-5-4-6-9(16)7-8/h4-7H,1-3H3,(H,18,21)(H,19,20)

InChI Key

HPVAJCDZNWYAHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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